molecular formula C7H8N2O3 B14837212 4-Amino-5-methoxynicotinic acid

4-Amino-5-methoxynicotinic acid

Cat. No.: B14837212
M. Wt: 168.15 g/mol
InChI Key: UGGJVUOYNGNQDE-UHFFFAOYSA-N
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Description

4-Amino-5-methoxynicotinic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a methoxy group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methoxynicotinic acid typically involves multi-step organic reactions. One common method includes the nitration of 5-methoxynicotinic acid, followed by reduction to introduce the amino group at the 4-position. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Amino-5-methoxynicotinic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific pathways or diseases.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxynicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-Amino-3-methoxynicotinic acid
  • 4-Amino-6-methoxynicotinic acid
  • 5-Amino-4-methoxynicotinic acid

Comparison: 4-Amino-5-methoxynicotinic acid is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group at the 5-position, in particular, may enhance its stability and solubility, making it more suitable for certain applications.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-amino-5-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-12-5-3-9-2-4(6(5)8)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

UGGJVUOYNGNQDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)O)N

Origin of Product

United States

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